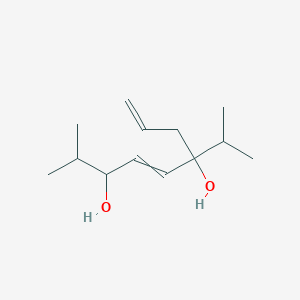
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol is a chemical compound with the molecular formula C15H26O2. It is a type of organic compound that contains both hydroxyl groups and double bonds, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an alkyl or aryl magnesium halide reacts with a suitable precursor to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the yield and purity of the compound. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation or dehydrogenation steps in the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or amines.
科学的研究の応用
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function.
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol: Contains similar hydroxyl and double bond functionalities.
γ-Eudesmol: Shares structural similarities with 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol.
Selinenol: Another compound with comparable chemical properties.
特性
CAS番号 |
106648-62-8 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
2-methyl-6-propan-2-ylnona-4,8-diene-3,6-diol |
InChI |
InChI=1S/C13H24O2/c1-6-8-13(15,11(4)5)9-7-12(14)10(2)3/h6-7,9-12,14-15H,1,8H2,2-5H3 |
InChIキー |
ZIMVJZYDRQEKEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C=CC(CC=C)(C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


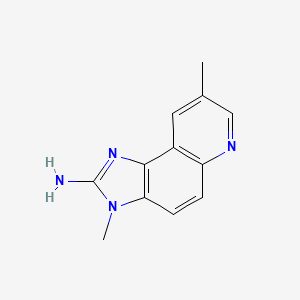

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

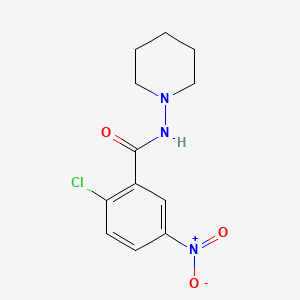
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
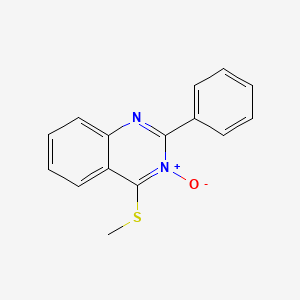
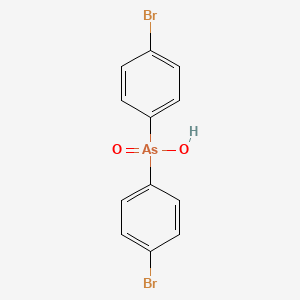
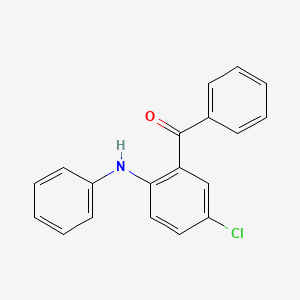


![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)

![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
